2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have diverse biological and chemical properties .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Methyl-4-oxo-1,4-dihydroquinoline-4-carboxylic acid
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness: Compared to similar compounds, 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14) |
InChI Key |
PTFXOWBDXFXWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC(=O)N2)C(=O)O |
Origin of Product |
United States |
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